molecular formula C15H13NO5 B1365968 dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate CAS No. 881041-44-7

dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

Cat. No.: B1365968
CAS No.: 881041-44-7
M. Wt: 287.27 g/mol
InChI Key: MCMXNCDNDLUHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is an organic compound with the molecular formula C15H13NO5. This compound is characterized by the presence of a pyrrole ring substituted with a formyl group and a terephthalate moiety.

Scientific Research Applications

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate has garnered significant attention in scientific research due to its unique properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate typically involves the reaction of dimethyl terephthalate with 2-formylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate stands out due to its unique combination of a formyl-pyrrole moiety and a terephthalate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXNCDNDLUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.